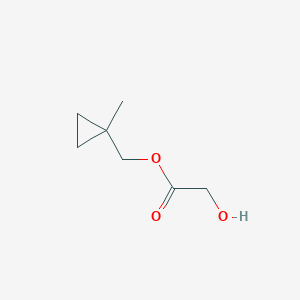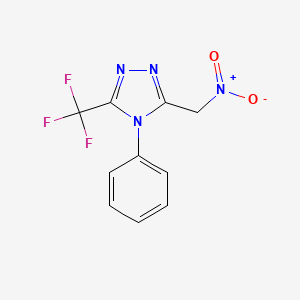![molecular formula C9H7ClN2O2 B2659601 Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 2137827-99-5](/img/structure/B2659601.png)
Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyrrolopyridine ring system.
科学研究应用
Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has been found to have potential applications in various scientific research fields. It has been studied for its anti-tumor activity and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory and anti-bacterial properties. In addition, Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has been found to have potential applications in the development of new drugs for the treatment of various diseases.
作用机制
The mechanism of action of Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it may act by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to reduce inflammation and modulate the immune system. In addition, Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has been found to have anti-bacterial properties.
实验室实验的优点和局限性
Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, one of the limitations of Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. One direction is to further study its anti-tumor activity and its potential as a cancer treatment. Another direction is to study its anti-inflammatory and anti-bacterial properties and its potential as a treatment for infectious diseases. In addition, future research could focus on understanding the mechanism of action of Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate and on developing new drugs based on its structure and properties.
Conclusion:
Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties. However, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Future research could focus on understanding its mechanism of action and developing new drugs based on its structure and properties.
合成方法
The synthesis of Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves the reaction of 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out at a temperature of 60-70°C for several hours. The resulting product is then purified using column chromatography to obtain pure Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.
属性
IUPAC Name |
methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-2-5-3-11-4-6(10)8(5)12-7/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVRLRSKYSPFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=CC(=C2N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
CAS RN |
2137827-99-5 |
Source


|
| Record name | methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate](/img/structure/B2659522.png)
![N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659523.png)

![(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2659527.png)
![1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2659528.png)
![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B2659531.png)
![2-Fluoro-4-[3-(3-methoxypropoxy)azetidine-1-carbonyl]pyridine](/img/structure/B2659532.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2659536.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-1,4'-bipiperidine](/img/structure/B2659540.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-cyanobenzamide](/img/structure/B2659541.png)